2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone is a complex organic compound that features a quinoline and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups to the piperazine ring.
Scientific Research Applications
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline moiety but lacks the piperazine group.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
Piperazine derivatives: Compounds with similar piperazine structures but different substituents.
Uniqueness
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone is unique due to its combination of quinoline and piperazine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
7-[2-oxo-2-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]ethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C22H26N4O3/c27-21-4-2-18-1-3-19(15-20(18)24-21)29-16-22(28)26-13-11-25(12-14-26)10-7-17-5-8-23-9-6-17/h1,3,5-6,8-9,15H,2,4,7,10-14,16H2,(H,24,27) |
InChI Key |
ZBPYQXHAAZZZFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)CCC4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.